L-Leucyl-L-Leucine methyl ester hydrochloride

Immunology Natural Killer Cells Cytotoxicity

Researchers needing selective NK/CTL depletion without hematopoietic toxicity face a persistent supply challenge. L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe HCl) addresses this via a unique dual mechanism: active dipeptide transporter uptake and DPPI-catalyzed conversion to membranolytic polymers, ensuring selective lysosomal rupture in DPPI-rich lymphocytes while sparing stem cells. • Selective ex vivo NK/LAK/CTL depletion at 0.25-0.375 mM; preserves engraftment. • Standard LMP inducer (0.1-1 mM) for lysosome-dependent cell death & autophagy studies. • Parkinson's tool: enhances LRRK2-mediated Rab10/12 phosphorylation at 1 mM.

Molecular Formula C13H27ClN2O3
Molecular Weight 294.82 g/mol
CAS No. 6491-83-4
Cat. No. B159693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-Leucine methyl ester hydrochloride
CAS6491-83-4
SynonymsLLME; LLOMe
Molecular FormulaC13H27ClN2O3
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl
InChIInChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1
InChIKeyRVXQFTNCULOWRV-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucyl-L-Leucine Methyl Ester Hydrochloride: Lysosomotropic Dipeptide for Selective Immune Cell Depletion


L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe hydrochloride, CAS 6491-83-4) is a dipeptide methyl ester comprising two L-leucine residues [1]. This compound functions as a lysosomotropic agent that is actively transported into cells via a dipeptide-specific facilitated transport system, where it is subsequently hydrolyzed by lysosomal enzymes into membrane-disruptive products [2]. This mechanism induces lysosomal membrane permeabilization (LMP) and triggers downstream cell death pathways, conferring selective toxicity toward cells with high dipeptidyl peptidase I (DPPI) activity, such as natural killer (NK) cells, cytotoxic T lymphocytes (CTL), and monocytes [3].

Procurement Rationale: Why L-Leucyl-L-Leucine Methyl Ester Hydrochloride Cannot Be Readily Substituted


Generic substitution with other dipeptide methyl esters or lysosomotropic agents is contraindicated by the compound's unique dual dependency on a specific dipeptide transport mechanism and its selective activation by DPPI [1]. While other dipeptide esters such as Phe-OMe or Leu-OMe exhibit cellular toxicity, their mechanisms differ fundamentally: Phe-OMe kills via serine esterase-mediated trapping and does not affect NK cells or CTL precursors, while Leu-OMe requires monocyte-mediated conversion to LLOMe for NK toxicity and lacks direct activity against DPPI-rich cells [2]. Furthermore, substitution with D-stereoisomers or polar amino acid-containing dipeptides abolishes NK toxicity entirely [3]. These mechanistic distinctions translate to marked differences in cellular selectivity and functional outcomes, as quantified in Section 3.

L-Leucyl-L-Leucine Methyl Ester Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Selective Elimination of NK Cell Function: LLOMe vs. Phe-OMe and D-Stereoisomer Analogs

LLOMe exhibits irreversible elimination of human natural killer (NK) cell function at concentrations >50 µM with a 15-minute exposure, whereas Phe-OMe has no toxic effect on NK cells or CTL precursors, and dipeptide methyl esters containing D-stereoisomers or polar amino acids produce no NK toxic effect [1][2].

Immunology Natural Killer Cells Cytotoxicity

Differential Uptake and Transport: LLOMe Cellular Selectivity Quantified

Maximal rates of [³H]Leu-Leu-OMe uptake by T8 and NK cell-enriched peripheral blood lymphocytes (PBL) were 4- to 6-fold higher than uptake by T4-enriched PBL or PBL depleted of LLOMe-sensitive cytotoxic lymphocytes [1].

Cell Biology Membrane Transport Lymphocyte Subsets

DPPI-Dependent Toxicity: LLOMe vs. Leu-OMe in Myeloid Tumor Cells

Myeloid tumor lines U937, HL60, and THP-1, which are uniformly enriched in DPPI, are susceptible to LLOMe toxicity but resistant to Leu-OMe toxicity. Additionally, LLOMe-mediated killing of mononuclear phagocytes is prevented by the DPPI inhibitor Gly-Phe-CHN₂, whereas Phe-OMe toxicity is unaffected by DPPI inhibition [1].

Enzymology Lysosomal Proteases Myeloid Cells

Ex Vivo GVHD Prophylaxis: Dose-Response of LLOMe on Marrow Engraftment and NK Depletion

Ex vivo treatment of human marrow mononuclear cells with LLOMe at concentrations ≥0.375 mM eliminated NK and LAK activities. At 0.5 mM LLOMe, granulocyte macrophage colony-forming unit (CFU-GM) recovery was 3%, and one patient receiving 0.5 mM LLOMe-treated marrow died of secondary graft failure. Grade I GVHD occurred in 4/18 evaluable patients [1].

Transplantation Graft-versus-Host Disease Bone Marrow Purging

Lysosomal Membrane Permeabilization Selectivity: LLOMe vs. Mefloquine and Siramesine in Melanoma Cells

In a comparative study of LMP inducers, LLOMe exhibited higher toxicity against primary fibroblasts than against A375 and B16 melanoma cells, indicating non-selective toxicity. In contrast, mefloquine and siramesine induced stronger LMP in A375 melanoma cells than in fibroblasts and demonstrated melanoma-selective toxicity when combined with 2-deoxy-D-glucose [1].

Cancer Biology Lysosomal Cell Death Melanoma

Purity and Solubility Specifications: HCl Salt vs. HBr Salt Form

Commercially available L-Leucyl-L-Leucine methyl ester hydrochloride is supplied with purity ≥98-99% (HPLC) and exhibits high aqueous solubility: DMSO (59 mg/mL, 200.12 mM), Water (59 mg/mL), Ethanol (59 mg/mL) . The hydrobromide salt (CAS 16689-14-8), while functionally similar, has a higher molecular weight (339.27 g/mol vs. 294.82 g/mol) and different counterion, which may affect solubility, hygroscopicity, and compatibility with certain assay buffers [1].

Chemical Sourcing Formulation Analytical Chemistry

L-Leucyl-L-Leucine Methyl Ester Hydrochloride: Validated Research and Industrial Application Scenarios


Ex Vivo Depletion of NK Cells and CTL for Allogeneic Bone Marrow Transplantation

LLOMe hydrochloride is used at 0.25-0.375 mM for ex vivo treatment of donor marrow to selectively eliminate NK cells, LAK cells, and CTL precursors while preserving hematopoietic stem cell function, thereby reducing GVHD incidence in allogeneic transplant recipients. Concentrations ≥0.375 mM achieve near-complete NK/LAK depletion but may compromise engraftment, necessitating careful dose titration [1].

Induction of Lysosomal Membrane Permeabilization (LMP) in Cell Death Studies

LLOMe hydrochloride serves as a cathepsin C-dependent LMP inducer at 0.1-1 mM concentrations in various cell types (e.g., MEFs, A549, U937, HL60). It triggers lysosomal rupture, mitochondrial depolarization, and mixed apoptosis/necrosis, making it a standard tool for investigating lysosome-dependent cell death pathways and autophagy-lysosome crosstalk [2][3].

Stimulation of Endolysosomal Stress and LRRK2 Pathway Activation

In Parkinson's disease research, LLOMe hydrochloride is employed at 1 mM (0.5-2 h exposure) to induce endolysosomal pathway stress, which enhances LRRK2-mediated phosphorylation of Rab10 and Rab12 in MEFs and A549 cells. This application is critical for studying LRRK2 kinase activity regulation and screening LRRK2 inhibitors [4].

Substrate for Dipeptidyl Peptidase I (DPPI) Activity and Specificity Assays

LLOMe hydrochloride functions as a DPPI substrate whose conversion to membranolytic (Leu-Leu)n-OMe polymers can be monitored to assess DPPI enzymatic activity in cell lysates or purified enzyme preparations. Its toxicity profile is DPPI-dependent, enabling its use as a functional probe for DPPI expression and activity in cytotoxic lymphocyte and myeloid cell populations [5].

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